4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a pyrrole ring substituted with a 3-methylbutanoyl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 3-Methylbutanoyl Group: This can be achieved through Friedel-Crafts acylation, where the pyrrole ring reacts with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trifluoromethylbenzyl Group: This step involves the nucleophilic substitution reaction where the pyrrole derivative reacts with 3-(trifluoromethyl)benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethylbenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzyl alcohol
- 4-(trifluoromethyl)benzyl bromide
- 3,5-bis(trifluoromethyl)benzoyl chloride
Uniqueness
4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is unique due to the combination of its structural features: the pyrrole ring, the 3-methylbutanoyl group, and the trifluoromethylbenzyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
4-(3-Methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide, a synthetic organic compound, exhibits promising biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound features a pyrrole ring and is characterized by its unique structural modifications, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H19F3N2O2
- Molar Mass : 352.35 g/mol
- CAS Number : 439111-94-1
The compound's structure includes a pyrrole ring substituted with both a 3-methylbutanoyl group and a trifluoromethylbenzyl group, enhancing its lipophilicity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various enzymes and receptors. The exact pathways involved depend on the biological context and the specific targets engaged by the compound .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed that at concentrations above 50 µM, significant inhibition of cell viability was observed, with an IC50 value indicating potency against specific cancer types .
- Mechanistic Insights : Another investigation explored the interaction of this compound with cellular pathways involved in apoptosis. The findings suggested that it activates caspase pathways leading to programmed cell death in malignant cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
---|---|---|---|
This Compound | Yes | Yes | ~50 |
Compound A | Yes | No | 100 |
Compound B | No | Yes | 30 |
Properties
IUPAC Name |
4-(3-methylbutanoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-11(2)6-16(24)13-8-15(22-10-13)17(25)23-9-12-4-3-5-14(7-12)18(19,20)21/h3-5,7-8,10-11,22H,6,9H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXUPJHZZJNRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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